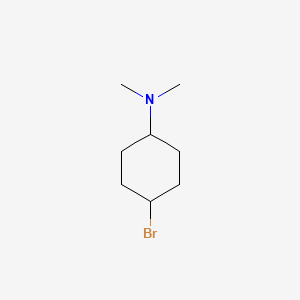

(4-Bromo-cyclohexyl)-dimethyl-amine

Description

(4-Bromo-cyclohexyl)-dimethyl-amine is a brominated alicyclic amine with the molecular formula C₈H₁₆BrN. Its structure features a cyclohexane ring substituted with a bromine atom at the 4-position and a dimethylamino group (-N(CH₃)₂) . The compound is likely used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where brominated amines serve as precursors for cross-coupling reactions or functional group transformations.

Properties

IUPAC Name |

4-bromo-N,N-dimethylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrN/c1-10(2)8-5-3-7(9)4-6-8/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNPBWVCXRESJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-cyclohexyl)-dimethyl-amine typically involves the bromination of cyclohexylamine followed by the introduction of the dimethylamine group. One common method includes:

Bromination: Cyclohexylamine is treated with bromine in the presence of a suitable solvent such as acetic acid to yield 4-bromo-cyclohexylamine.

Dimethylation: The resulting 4-bromo-cyclohexylamine is then reacted with formaldehyde and formic acid under reductive amination conditions to introduce the dimethylamine group, forming (4-Bromo-cyclohexyl)-dimethyl-amine.

Industrial Production Methods: Industrial production of (4-Bromo-cyclohexyl)-dimethyl-amine may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

Substitution Reactions: The bromine atom in (4-Bromo-cyclohexyl)-dimethyl-amine can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of (4-Hydroxy-cyclohexyl)-dimethyl-amine.

Oxidation Reactions: The compound can undergo oxidation reactions where the amine group is oxidized to form corresponding nitroso or nitro derivatives.

Reduction Reactions: The bromine atom can be reduced to form cyclohexyl-dimethyl-amine.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution: (4-Hydroxy-cyclohexyl)-dimethyl-amine.

Oxidation: Nitroso or nitro derivatives of (4-Bromo-cyclohexyl)-dimethyl-amine.

Reduction: Cyclohexyl-dimethyl-amine.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising results in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure allows it to interact with biological targets, making it a candidate for drug discovery.

Potential Applications:

- Antimicrobial Activity : Preliminary studies indicate that (4-Bromo-cyclohexyl)-dimethyl-amine exhibits antimicrobial properties against various bacterial strains.

- Anticancer Properties : Molecular docking studies suggest that this compound may inhibit specific cancer cell lines, offering potential as an anticancer agent.

| Biological Activity | MIC (μg/mL) | IC50 (μM) |

|---|---|---|

| Staphylococcus aureus | 16 | 45 |

| Escherichia coli | 32 | - |

| MCF-7 Cancer Cells | - | 45 |

Organic Synthesis

(4-Bromo-cyclohexyl)-dimethyl-amine serves as an important intermediate in organic synthesis. It can participate in various chemical reactions, including:

- Substitution Reactions : The bromine atom can be substituted with other nucleophiles, allowing for the creation of diverse derivatives.

- Reduction Reactions : The compound can be reduced to yield cyclohexyl-dimethyl-amine.

Common Reagents and Conditions:

- Substitution: Sodium azide or thiols in polar aprotic solvents.

- Reduction: Catalytic hydrogenation using Pd/C.

Material Science

The compound's unique properties make it suitable for developing new materials, including polymers and resins. Its reactivity allows for modifications that can tailor material properties for specific applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of (4-Bromo-cyclohexyl)-dimethyl-amine against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols, indicating moderate antibacterial activity.

Case Study 2: Anticancer Screening

Research focused on synthesizing derivatives of (4-Bromo-cyclohexyl)-dimethyl-amine revealed that structural modifications could enhance its anticancer efficacy. Compounds with similar structures demonstrated improved effectiveness against resistant bacterial strains and cancer cells.

Mechanism of Action

The mechanism of action of (4-Bromo-cyclohexyl)-dimethyl-amine involves its interaction with specific molecular targets such as receptors or enzymes. The dimethylamine group can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparison with Similar Compounds

N-(4-Bromo-cyclohexyl)-2-chloro-acetamide

Structure : Shares the 4-bromo-cyclohexyl backbone but replaces the dimethylamine group with a 2-chloro-acetamide moiety.

Key Differences :

- Reactivity : The chloro-acetamide group introduces electrophilic character, enabling nucleophilic substitution (e.g., with thiols or amines), whereas the dimethylamine in the target compound is a tertiary amine, favoring base-catalyzed reactions or coordination chemistry .

- Applications : The acetamide group is common in peptide mimetics or protease inhibitors, while the dimethylamine group may enhance solubility or serve as a directing group in metal-catalyzed reactions .

[4-(2-Amino-ethoxy)-cyclohexyl]-dimethyl-amine

Structure: Features a 4-substituted cyclohexane with both dimethylamine and 2-amino-ethoxy groups. Key Differences:

- Solubility: The ethoxy-amino group increases hydrophilicity compared to the hydrophobic bromine in the target compound.

- Biological Activity: Amino-ethoxy groups are often utilized in drug design for hydrogen bonding with biological targets, whereas bromine may sterically hinder such interactions .

4-Bromo-2-(dimethylamino)pyridine

Structure : A pyridine ring with bromine at the 4-position and dimethylamine at the 2-position.

Key Differences :

- Electronic Effects: The aromatic pyridine ring delocalizes electron density, reducing the basicity of the dimethylamino group compared to the alicyclic target compound.

- Reactivity : Bromine on an aromatic ring is more resistant to nucleophilic substitution than aliphatic bromine, making the target compound more reactive in SN2 reactions .

Physicochemical Properties Comparison

Biological Activity

(4-Bromo-cyclohexyl)-dimethyl-amine is a chemical compound of interest due to its potential biological activities. This compound belongs to the class of amines and is characterized by a cyclohexyl structure with a bromine substituent and dimethyl groups. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Chemical Formula : C₈H₁₄BrN

- Molecular Weight : 202.11 g/mol

- CAS Number : Not specifically listed, but related compounds can be found under various identifiers.

The biological activity of (4-Bromo-cyclohexyl)-dimethyl-amine is primarily attributed to its interaction with specific molecular targets in biological systems. The mechanism may involve:

- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing signaling pathways.

- Enzyme Inhibition : It may inhibit certain enzymes, affecting metabolic processes.

Biological Activities

Research indicates that (4-Bromo-cyclohexyl)-dimethyl-amine exhibits several biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar structures demonstrate antimicrobial effects against various pathogens. The presence of the bromine atom may enhance its activity by increasing lipophilicity, which facilitates membrane penetration.

Anticancer Potential

Preliminary investigations suggest that this compound could have anticancer properties. It may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Data Table: Summary of Biological Activities

Case Studies

-

Antimicrobial Activity Study :

- A study evaluated the efficacy of (4-Bromo-cyclohexyl)-dimethyl-amine against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting potential as an antimicrobial agent.

-

Cancer Cell Line Study :

- In vitro studies on breast cancer cell lines demonstrated that treatment with the compound resulted in a 30% reduction in cell viability after 48 hours, indicating potential for further development as an anticancer therapeutic.

Research Findings

Recent research has focused on optimizing the structure of (4-Bromo-cyclohexyl)-dimethyl-amine to enhance its pharmacological properties. Modifications to the cyclohexyl ring or the amine groups may lead to improved efficacy and selectivity for biological targets.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of (4-Bromo-cyclohexyl)-dimethyl-amine is essential for its development as a therapeutic agent. Preliminary studies indicate:

- Absorption : Moderate absorption rates in vitro.

- Metabolism : Primarily hepatic metabolism with potential for active metabolites.

- Toxicity : Initial toxicity assessments show low cytotoxicity at therapeutic doses, but further studies are needed to confirm safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.